molecular formula C14H12N6O2 B14400988 1-Benzyl-N-(4-nitrophenyl)-1H-tetrazol-5-amine CAS No. 88104-45-4

1-Benzyl-N-(4-nitrophenyl)-1H-tetrazol-5-amine

Katalognummer: B14400988
CAS-Nummer: 88104-45-4
Molekulargewicht: 296.28 g/mol
InChI-Schlüssel: BXJXUYURFFTEBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-N-(4-nitrophenyl)-1H-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a benzyl group and a nitrophenyl group attached to the tetrazole ring

Vorbereitungsmethoden

The synthesis of 1-Benzyl-N-(4-nitrophenyl)-1H-tetrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with 4-nitrophenyl isocyanate to form the corresponding urea derivative. This intermediate is then cyclized using sodium azide to yield the desired tetrazole compound. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and temperatures ranging from 60-80°C .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Analyse Chemischer Reaktionen

1-Benzyl-N-(4-nitrophenyl)-1H-tetrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Major products formed from these reactions include amino derivatives and substituted tetrazoles .

Wissenschaftliche Forschungsanwendungen

1-Benzyl-N-(4-nitrophenyl)-1H-tetrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Benzyl-N-(4-nitrophenyl)-1H-tetrazol-5-amine involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the tetrazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-N-(4-nitrophenyl)-1H-tetrazol-5-amine can be compared with other similar compounds such as:

Eigenschaften

CAS-Nummer

88104-45-4

Molekularformel

C14H12N6O2

Molekulargewicht

296.28 g/mol

IUPAC-Name

1-benzyl-N-(4-nitrophenyl)tetrazol-5-amine

InChI

InChI=1S/C14H12N6O2/c21-20(22)13-8-6-12(7-9-13)15-14-16-17-18-19(14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16,18)

InChI-Schlüssel

BXJXUYURFFTEBD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C(=NN=N2)NC3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.